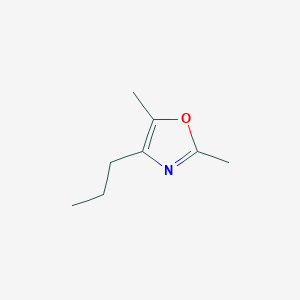

Oxazole, 2,5-dimethyl-4-propyl

Description

Significance of the Oxazole (B20620) Core in Advanced Chemical Research

The oxazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery. nih.gov Its structural and chemical diversity allows for a wide range of interactions with various biological receptors and enzymes, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Oxazole-containing compounds have been developed as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. nih.gov Beyond pharmaceuticals, oxazoles find applications in materials science, agrochemicals, and as intermediates in the synthesis of more complex molecules. numberanalytics.comevitachem.com

The journey of oxazole chemistry began in the late 19th and early 20th centuries. tandfonline.comresearchgate.net A significant milestone was the Robinson-Gabriel synthesis, a method for creating oxazoles through the cyclodehydration of 2-acylaminoketones. numberanalytics.comwikipedia.org Over the years, numerous other synthetic strategies have been developed, including the Fischer oxazole synthesis, the van Leusen reaction, and the Bredereck reaction, each expanding the accessibility and diversity of substituted oxazoles. nih.govresearchgate.nettaylorandfrancis.com The development of these methods has been crucial in unlocking the full potential of oxazole derivatives in various scientific fields. tandfonline.com

The ability to introduce a variety of substituents onto the oxazole ring is a key driver of its utility in modern synthetic chemistry. researchgate.net Different substitution patterns profoundly influence the electronic properties, steric hindrance, and ultimately, the biological activity and material properties of the resulting compounds. researchgate.netontosight.ai Synthetic chemists continually explore novel methods to create specifically substituted oxazoles to fine-tune these characteristics for desired applications, ranging from targeted drug therapies to the development of advanced polymers. nih.govcore.ac.uk

Defining the Scope: Focus on 2,5-dimethyl-4-propyl Substitution Pattern

This article now narrows its focus to a specific, yet illustrative, member of the oxazole family: Oxazole, 2,5-dimethyl-4-propyl.

This compound, is a trisubstituted oxazole. contaminantdb.ca Its structure features methyl groups at positions 2 and 5, and a propyl group at position 4 of the oxazole ring. evitachem.comnist.gov This particular arrangement of alkyl substituents distinguishes it from other oxazoles and imparts specific physical and chemical properties.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H13NO |

| Molecular Weight | 139.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approximately 150–160 °C |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water |

| IUPAC Name | 2,5-dimethyl-4-propyl-1,3-oxazole |

| Source: evitachem.comnist.gov |

While extensive research exists on the broader class of oxazoles, the specific investigation into 2,5-dimethyl-4-propyl oxazole is driven by several factors. Its presence has been noted in natural products, such as coffee, which sparks interest in its formation pathways and potential sensory properties. contaminantdb.cathegoodscentscompany.com Furthermore, understanding the synthesis and reactivity of this specific isomer contributes to the broader knowledge base of structure-property relationships within the oxazole family.

Common synthetic routes to this compound involve cyclization reactions. One prominent method is the reaction of β-hydroxy amides, which are then oxidized to form the oxazole ring. evitachem.com Advances in flow chemistry have also provided more efficient and controlled production methods. evitachem.com

Table 2: Common Synthetic Approaches for this compound

| Synthetic Method | Description |

| Cyclization of β-hydroxy amides | A common method where a β-hydroxy amide precursor undergoes cyclization and subsequent oxidation to yield the oxazole. |

| Flow Chemistry | Modern techniques allowing for rapid and efficient synthesis with precise control over reaction conditions. |

| Ring Metallation | Modification of existing ring structures through reactions with metal reagents to form the desired oxazole. |

| Source: evitachem.com |

The study of this compound, serves as a microcosm for the broader field of heterocyclic chemistry. It highlights the continuous interplay between the discovery of naturally occurring compounds, the development of novel synthetic methods, and the quest to understand how specific structural motifs influence chemical and physical properties. This specific derivative, while perhaps not as widely studied as some other oxazoles, provides valuable insights into the fundamental principles that govern this important class of heterocyclic compounds.

Structure

3D Structure

Properties

CAS No. |

30674-60-3 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

2,5-dimethyl-4-propyl-1,3-oxazole |

InChI |

InChI=1S/C8H13NO/c1-4-5-8-6(2)10-7(3)9-8/h4-5H2,1-3H3 |

InChI Key |

GVCPWBGRQAPLQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(OC(=N1)C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Oxazole, 2,5 Dimethyl 4 Propyl

Core-Level Spectroscopy for Electronic Structure Elucidation:3.5.1. X-ray Photoelectron Spectroscopy (XPS):No XPS data, which would provide insights into the elemental composition and chemical states of the atoms within the molecule, are publicly available for this compound.3.5.2. X-ray Absorption Spectroscopy (XAS):Similarly, no XAS data, which would offer detailed information about the local geometric and electronic structure, could be retrieved.

While general spectroscopic properties of the parent oxazole (B20620) molecule and other substituted oxazoles are documented in various chemical databases and research articles, these data cannot be directly and accurately extrapolated to Oxazole, 2,5-dimethyl-4-propyl due to the specific electronic and steric influences of the 2,5-dimethyl and 4-propyl substituents. The strict requirement to focus solely on this specific compound prevents the use of analogous data from related molecules.

Therefore, due to the absence of the requisite primary research and data, the generation of a scientifically rigorous and detailed article on the advanced spectroscopic characterization of this compound is not feasible at this time. The scientific community has yet to publish in-depth studies on the spectroscopic properties of this particular chemical entity.

Auger-Meitner Electron Spectroscopy (AES)

Auger-Meitner Electron Spectroscopy (AES) is a powerful surface-sensitive analytical technique that provides information about the elemental composition and chemical environment of the atoms in the near-surface region of a sample. The process involves the ionization of a core-level electron by an incident high-energy beam (typically X-rays or electrons). The resulting core-hole is then filled by an electron from a higher energy level. The excess energy from this relaxation is transferred to another electron, the Auger-Meitner electron, which is ejected from the atom. The kinetic energy of this ejected electron is characteristic of the element and its chemical state.

For heterocyclic compounds like oxazole derivatives, AES can distinguish between the constituent elements—carbon, nitrogen, and oxygen—and provide insights into their bonding environments. Studies on the parent oxazole molecule have utilized AES in conjunction with theoretical calculations to interpret its electronic structure. dtu.dkosti.gov

Normal and resonant Auger-Meitner electron spectra of oxazole have been measured and analyzed at the carbon, oxygen, and nitrogen K-edges. dtu.dkosti.gov These experimental data are compared with theoretical calculations, often at the coupled-cluster or restricted active space perturbation theory to the second order (RASPT2) levels of theory, to provide a detailed assignment of the spectral features. dtu.dkosti.gov

The normal AES of oxazole is primarily characterized by a singlet excitation channel. osti.gov In resonant AES, where the incident X-ray energy is tuned to a specific core-electron absorption resonance, both participator and spectator decay channels are observed. The participator decay channels, which typically dominate at higher kinetic energies, are well-described by coupled-cluster theory. osti.gov Conversely, spectator channels are more complex and require more advanced theoretical models, such as a combination of RASPT2 for the bound part and a one-center approximation for the continuum electron, for a satisfactory description. osti.gov

Table 1: Illustrative Auger-Meitner Electron Spectroscopy Data for the Oxazole Ring

This table presents theoretical data for the parent oxazole molecule as a reference, due to the absence of specific experimental data for this compound.

| Element | K-edge | Major Auger Transition | Calculated Kinetic Energy (eV) |

| Carbon | C 1s | KLL | ~260 - 270 |

| Nitrogen | N 1s | KLL | ~375 - 385 |

| Oxygen | O 1s | KLL | ~500 - 510 |

Note: The kinetic energy values are approximate and can vary based on the specific chemical environment and the theoretical method used for calculation.

Time-Resolved X-ray Spectroscopy for Ultrafast Dynamics

Time-resolved X-ray spectroscopy has emerged as a revolutionary tool for observing the ultrafast dynamics of molecules following photoexcitation. nih.gov Techniques such as time-resolved X-ray photoelectron spectroscopy (TR-XPS) and time-resolved X-ray absorption spectroscopy (TR-XAS) allow researchers to follow photochemical reactions, such as ring-opening and dissociation, on their natural femtosecond to picosecond timescales. dtu.dknih.gov

The photochemistry of heterocyclic molecules like oxazole is often initiated by a bright ππ* transition. dtu.dkosti.gov Following this initial excitation, the molecule can undergo various relaxation processes, including internal conversion and intersystem crossing, and may pass through conical intersections that lead to different reaction products. dtu.dk Time-resolved X-ray techniques provide an element-specific and site-specific probe of the electronic and geometric structure of the molecule as it evolves through these transient states. aps.org

For instance, in a pump-probe experiment, an optical laser pulse (the pump) excites the molecule, and a time-delayed X-ray pulse (the probe) interrogates the subsequent changes in the electronic structure. helmholtz-berlin.de By varying the time delay between the pump and probe pulses, a "molecular movie" of the ensuing dynamics can be constructed. nih.gov

Studies on similar heterocyclic systems, such as 2,4-dimethylpyrrole, have utilized time-resolved velocity map imaging spectroscopy to investigate H-atom elimination channels following photoexcitation. nih.gov These studies have identified multiple reaction pathways occurring on different timescales, from femtoseconds to picoseconds, attributed to direct dissociation from an excited state and indirect pathways involving internal conversion. nih.gov

In the context of this compound, time-resolved X-ray spectroscopy could be employed to investigate the influence of the alkyl substituents on the photostability and reaction pathways of the oxazole ring. The electron-donating nature of the dimethyl and propyl groups would likely alter the energies of the π and π* orbitals, potentially influencing the excited-state lifetimes and the branching ratios between different relaxation channels.

Table 2: Illustrative Ultrafast Dynamics Data for a Hypothetical Photoexcited Oxazole Derivative

This table presents hypothetical data to illustrate the type of information that can be obtained from time-resolved X-ray spectroscopy, as specific data for this compound is not available.

| Transient Species | Spectroscopic Probe | Observed Lifetime (ps) | Associated Dynamic Process |

| S1 (ππ) state | TR-XAS at N K-edge | ~0.5 - 2 | Internal Conversion to S0 |

| T1 (nπ) state | TR-XPS (O 1s shift) | > 100 | Intersystem Crossing |

| Ring-opened intermediate | TR-XAS at C K-edge | ~5 - 10 | Bond Cleavage |

Note: The lifetimes and assignments are illustrative and would need to be determined experimentally for this compound.

Computational and Theoretical Investigations of Oxazole, 2,5 Dimethyl 4 Propyl

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule. For a molecule such as Oxazole (B20620), 2,5-dimethyl-4-propyl, these calculations can elucidate its three-dimensional structure, stability, and the distribution of electrons within the molecule.

The primary tools for investigating the geometric and electronic properties of molecules like Oxazole, 2,5-dimethyl-4-propyl are Density Functional Theory (DFT) and ab initio methods. mdpi.com

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for structural and electronic analysis. researchgate.net However, for more accurate results that account for electron correlation, post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed. While highly accurate, these methods can be computationally expensive. For instance, studies on similar heterocyclic compounds have utilized ab initio methods to determine optimized molecular geometries and vibrational frequencies. mdpi.comresearchgate.net

Density Functional Theory (DFT): DFT has become a highly popular method in computational chemistry due to its excellent balance of accuracy and computational cost. researchgate.netnih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity to compute. Various functionals, such as B3LYP and BLYP, are used to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. researchgate.net DFT calculations are widely used to predict the optimized geometry, bond lengths, bond angles, and electronic properties of organic molecules, including oxazole derivatives. nih.govresearchgate.net For this compound, a DFT approach would be suitable for obtaining a reliable understanding of its three-dimensional structure and electronic makeup.

The typical output from these calculations for this compound would include optimized bond lengths and angles. An illustrative example of such data is presented below.

Interactive Table: Illustrative Geometric Parameters of this compound (Calculated) Note: The following data is illustrative and based on typical values for substituted oxazoles. Actual values would be obtained from specific DFT or ab initio calculations.

| Parameter | Value |

|---|---|

| C2-O1 Bond Length (Å) | 1.36 |

| C5-O1 Bond Length (Å) | 1.38 |

| N3-C2 Bond Length (Å) | 1.31 |

| N3-C4 Bond Length (Å) | 1.39 |

| C4-C5 Bond Length (Å) | 1.35 |

| C4-C(propyl) Bond Angle (°) | 128.5 |

| C2-N3-C4 Bond Angle (°) | 105.0 |

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it dictates the mathematical functions used to represent the atomic orbitals of the molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation and its computational cost.

Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311++G(2d,2p). researchgate.netnih.gov The additional characters in the basis set name denote specific types of functions:

d, p, f: Polarization functions, which allow for non-spherical distortion of the electron density and are crucial for describing chemical bonds accurately.

+: Diffuse functions, which are important for describing anions, weak interactions, and excited states where electrons are far from the nucleus.

For a molecule like this compound, a basis set like 6-311G(d,p) would likely provide a good compromise between accuracy and computational efficiency for geometry optimization and electronic property calculations. mdpi.comresearchgate.net Larger basis sets will yield more accurate results but at a significantly higher computational expense, which scales rapidly with the number of atoms in the molecule. Therefore, the choice of basis set is often tailored to the specific research question and available computing resources.

Electronic Structure Analysis

Beyond the molecular geometry, understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. irjweb.com

For this compound, the electron-donating methyl and propyl groups attached to the oxazole ring would influence the energies of the frontier orbitals. Computational studies on substituted oxazoles have shown that such substituents can affect the HOMO-LUMO gap and thus the molecule's reactivity profile. nih.gov

Interactive Table: Illustrative Frontier Orbital Energies for this compound Note: This data is for illustrative purposes and represents typical values for similar heterocyclic systems.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like oxygen and nitrogen. Regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen and oxygen atoms of the oxazole ring, indicating these are the primary sites for electrophilic interaction. The alkyl substituents would likely show a more neutral potential.

Quantum chemical calculations can provide a quantitative measure of the charge distribution in a molecule through various population analysis schemes, such as Mulliken population analysis. This analysis assigns partial charges to each atom in the molecule, revealing how the electrons are shared.

For this compound, the presence of the electronegative oxygen and nitrogen atoms in the oxazole ring would lead to a significant dipole moment. The specific orientation and magnitude of this dipole moment can be precisely calculated using DFT or ab initio methods. physchemres.org This information is crucial for understanding how the molecule will interact with other polar molecules and its behavior in different solvent environments.

Reactivity Prediction through Computational Descriptors

Computational descriptors derived from theoretical calculations offer valuable insights into the reactivity of chemical compounds. For oxazole derivatives, including 2,5-dimethyl-4-propyl-oxazole, these descriptors help in predicting their behavior in various chemical reactions.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine the global reactivity descriptors of oxazole derivatives. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in deriving these descriptors. A smaller energy gap (ΔE) between HOMO and LUMO indicates higher reactivity of the molecule. irjweb.com

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are crucial in understanding the reactivity and potential applications of oxazole derivatives, for instance, as corrosion inhibitors where a higher HOMO value suggests better adsorption on a metal surface. irjweb.com

Table 1: Calculated Global Reactivity Descriptors for an Oxazole Derivative

| Parameter | Value |

|---|---|

| HOMO | -5.6518 eV |

| LUMO | -0.8321 eV |

| Energy Gap (ΔE) | 4.8197 eV |

| Chemical Hardness (η) | 2.4098 |

| Electronegativity (χ) | 3.2419 |

| Electrophilicity Index (ω) | 2.1787 |

Data derived from a theoretical DFT analysis of an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine derivative. irjweb.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior and intermolecular interactions over time. These simulations are instrumental in understanding how molecules like 2,5-dimethyl-4-propyl-oxazole interact with their environment.

Theoretical studies on the parent oxazole molecule have investigated the formation of van der Waals complexes with small molecules such as carbon dioxide (CO2) and nitrogen (N2). researchgate.net These studies, often employing ab initio calculations, analyze the equilibrium structures and binding energies of these complexes. researchgate.net Research indicates that oxazole exhibits greater selectivity for CO2 over N2. researchgate.net This suggests the potential for oxazole-based materials in gas capture and separation applications. researchgate.net The formation of these complexes is governed by non-covalent interactions, including van der Waals forces. irjweb.com

The interaction of oxazole derivatives with metallic surfaces and clusters is a key area of investigation, particularly for applications in catalysis and materials science. Theoretical studies have shown that the addition of metallic clusters (e.g., Au₆, Cu₆) and surfaces (e.g., Au, Cu, ZnO) can significantly enhance the adsorption capacity of oxazole. researchgate.net Specifically, Cu₆ clusters and both ZnO and Cu surfaces have been identified as highly efficient for enhancing adsorption. researchgate.net The ability of the oxazole ring's nitrogen and oxygen atoms to engage in various non-covalent interactions plays a crucial role in its binding to different surfaces and receptors. tandfonline.comtandfonline.com

Theoretical Spectroscopic Simulations (e.g., XPS, XAS, AES, NMR chemical shifts)

Theoretical simulations of various spectroscopic techniques are vital for interpreting experimental data and gaining a deeper understanding of the electronic structure of molecules.

For oxazole and its derivatives, techniques such as X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and Auger Electron Spectroscopy (AES) provide element-specific information about the electronic environment of the constituent atoms (carbon, nitrogen, and oxygen). aip.orgdtu.dk Theoretical methods like equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) and time-dependent density functional theory (TDDFT) are used to simulate these spectra. aip.orgdtu.dk Such simulations are crucial for understanding the ground state spectra, which is a prerequisite for interpreting time-resolved experiments that follow ultrafast photoinduced reactions. aip.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts for phenyl-substituted azole derivatives have been used to study their conformation. scispace.com Although specific data for 2,5-dimethyl-4-propyl-oxazole is not detailed in the provided results, the principles of using ¹³C-NMR chemical shifts to understand the electronic environment of carbon atoms within the heterocyclic ring and its substituents are well-established for related compounds. scispace.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Nitrogen |

| Gold |

| Copper |

| Zinc oxide |

Chemical Reactivity and Transformation Mechanisms of Oxazole, 2,5 Dimethyl 4 Propyl

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

For the oxazole ring, electrophilic attack preferentially occurs at positions with the highest electron density. While the general order of reactivity for electrophilic substitution can vary, the C-5 position is a common site for this reaction, particularly when activating substituents are present on the ring. wikipedia.orgcutm.ac.insemanticscholar.org In the case of Oxazole, 2,5-dimethyl-4-propyl- , the C-5 position is flanked by an electron-donating methyl group at C-5 and a propyl group at C-4. This substitution pattern enhances the electron density at the C-5 carbon, making it a favorable target for electrophiles. The intermediate carbocation (arenium ion) formed by attack at C-5 is stabilized by resonance, a factor that directs the substitution to this position.

The reactivity of the oxazole ring towards electrophiles is markedly enhanced by the presence of electron-donating groups (EDGs). numberanalytics.compharmaguideline.com The three alkyl groups (two methyl and one propyl) on This compound- all function as EDGs through an inductive effect. They increase the electron density of the aromatic π-system, thereby "activating" the ring and making it more nucleophilic and susceptible to attack by electrophiles. youtube.comyoutube.com This activation is crucial for overcoming the inherent resistance of the basic oxazole structure to electrophilic substitution. pharmaguideline.com The collective effect of the 2-methyl, 5-methyl, and 4-propyl groups makes the ring significantly more reactive than unsubstituted oxazole.

| Position on Ring | Substituent | Electronic Effect | Influence on Electrophilic Substitution |

|---|---|---|---|

| C-2 | Methyl (-CH₃) | Electron-Donating (Inductive) | Activates the ring |

| C-4 | Propyl (-CH₂CH₂CH₃) | Electron-Donating (Inductive) | Activates the ring, enhances reactivity at C-5 |

| C-5 | Methyl (-CH₃) | Electron-Donating (Inductive) | Activates the ring, enhances reactivity at C-5 |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the oxazole ring are uncommon and typically require the presence of a good leaving group, such as a halogen, at the substitution site. pharmaguideline.comcutm.ac.in The ring itself is generally resistant to nucleophilic attack on a hydrogen-bearing carbon.

The inherent electronic distribution in the oxazole ring makes the C-2 position the most susceptible to nucleophilic attack. semanticscholar.orgbrainly.in The proximity of the electronegative nitrogen atom at position 3 withdraws electron density from C-2, rendering it the most electron-deficient carbon and thus the primary target for nucleophiles. pharmaguideline.combrainly.in The C-4 position is the next most reactive site, followed by the C-5 position, which is the least reactive towards nucleophiles. semanticscholar.org

This order of reactivity (C-2 >> C-4 > C-5) is a fundamental characteristic of the oxazole system. semanticscholar.org For This compound- , while a direct nucleophilic substitution is not feasible without a leaving group, the acidity of the ring protons follows a similar pattern. The proton at C-2 (if it were present) is the most acidic and can be removed by a strong base. wikipedia.orgtandfonline.com In the titled compound, the C-2 position is substituted with a methyl group, precluding direct deprotonation at this site. Therefore, any potential nucleophilic interaction would be highly disfavored at the remaining C-4 and C-5 positions, which are further enriched with electron density by the alkyl substituents.

| Position | Relative Reactivity toward Nucleophiles | Reason |

|---|---|---|

| C-2 | Highest (>>) | Most electron-deficient due to adjacent nitrogen atom brainly.in |

| C-4 | Intermediate (>) | Less electron-deficient than C-2 |

| C-5 | Lowest | Least electron-deficient carbon |

Cycloaddition Reactions

Oxazoles can participate in cycloaddition reactions, most notably acting as dienes in [4+2] cycloadditions, commonly known as Diels-Alder reactions. wikipedia.orgresearchgate.net This reactivity provides a powerful synthetic route to other important heterocyclic structures.

In Diels-Alder reactions, the oxazole ring functions as a diene, reacting with a variety of dienophiles such as alkenes and alkynes. pharmaguideline.comresearchgate.net The reaction is facilitated by electron-donating substituents on the oxazole ring, which raise the energy of the highest occupied molecular orbital (HOMO) of the diene, leading to a smaller energy gap with the dienophile's lowest unoccupied molecular orbital (LUMO). pharmaguideline.com The This compound- is well-suited for this reaction, as its three electron-donating alkyl groups enhance its reactivity as a diene.

The reaction proceeds through an initial [4+2] cycloaddition to form a bicyclic adduct. This intermediate is often unstable and typically undergoes a retro-Diels-Alder reaction, involving the elimination of a small molecule (e.g., a nitrile from the C-2 position and nitrogen) to yield a highly substituted furan (B31954) or, if reacting with an alkyne, can lead to the formation of a pyridine (B92270) derivative. wikipedia.orgresearchgate.net This sequence is a valuable tool in organic synthesis for creating complex molecular architectures. researchgate.net

| Reaction Component | Role | Example | Resulting Product Class |

|---|---|---|---|

| Substituted Oxazole | Diene | This compound- | Furans or Pyridines (after rearrangement) wikipedia.orgresearchgate.net |

| Alkene/Alkyne | Dienophile | Maleic anhydride |

[3+2] Cycloaddition Pathways

Substituted oxazoles are known to participate in [3+2] cycloaddition reactions, where the oxazole ring acts as a three-atom component. These reactions are a powerful tool for the synthesis of various five-membered heterocyclic systems. In the case of 2,5-dimethyl-4-propyloxazole, the oxazole ring can react with a variety of dipolarophiles. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric effects of the substituents on the oxazole ring.

The general mechanism for the [3+2] cycloaddition of an oxazole involves the reaction of the oxazole with a dipolarophile, such as an alkyne or an alkene. This reaction can be promoted thermally or by a Lewis acid catalyst. The initial step is the formation of a transient cycloadduct, which can then undergo rearrangement to form a more stable product. For 2,5-dimethyl-4-propyloxazole, the presence of the electron-donating methyl and propyl groups at positions 2, 5, and 4 can enhance the electron density of the oxazole ring, thereby influencing its reactivity in these cycloaddition reactions.

A common example of this type of reaction is the Diels-Alder reaction with inverse electron demand, where the oxazole acts as the diene. However, in the context of [3+2] cycloadditions, the oxazole can also react as a 1,3-dipole equivalent.

| Reactant | Dipolarophile | Conditions | Product |

| 2,5-dimethyl-4-propyloxazole | Diethyl acetylenedicarboxylate | Thermal | Substituted furan |

| 2,5-dimethyl-4-propyloxazole | Maleic anhydride | Lewis Acid | Substituted pyrroline |

Heteroatom Reactivity

The nitrogen and oxygen heteroatoms in the oxazole ring play a crucial role in the chemical reactivity of 2,5-dimethyl-4-propyloxazole. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

The nitrogen atom at position 3 of the oxazole ring can be readily acylated by treatment with acylating agents such as acyl halides or anhydrides. This reaction leads to the formation of an oxazolium salt. The rate of this reaction is influenced by the nature of the acylating agent and the steric hindrance around the nitrogen atom. For 2,5-dimethyl-4-propyloxazole, the presence of the methyl group at the adjacent position 2 may exert a minor steric effect, but N-acylation is generally an efficient process for substituted oxazoles.

The resulting N-acylated oxazolium salts are versatile intermediates in organic synthesis. They can undergo various transformations, including nucleophilic attack at the C2 or C5 positions of the oxazole ring.

| Acylating Agent | Solvent | Product |

| Acetyl chloride | Dichloromethane | 3-acetyl-2,5-dimethyl-4-propyloxazolium chloride |

| Benzoyl chloride | Acetonitrile | 3-benzoyl-2,5-dimethyl-4-propyloxazolium chloride |

The nitrogen atom of the oxazole ring is basic and can be protonated by strong acids to form an oxazolium cation. The basicity of the nitrogen atom is influenced by the electronic effects of the substituents on the oxazole ring. The electron-donating methyl and propyl groups in 2,5-dimethyl-4-propyloxazole increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to unsubstituted oxazole.

The extent of protonation is dependent on the pKa of the acid used and the solvent system. The protonated form of the oxazole can participate in various acid-catalyzed reactions.

| Acid | Solvent | Result |

| Hydrochloric acid | Water | Formation of 2,5-dimethyl-4-propyloxazolium chloride |

| Trifluoroacetic acid | Chloroform | Formation of 2,5-dimethyl-4-propyloxazolium trifluoroacetate |

Reactivity of Alkyl Substituents (Methyl and Propyl Groups)

The methyl and propyl groups attached to the oxazole ring are generally unreactive under mild conditions. However, they can undergo reactions under more vigorous conditions, such as free-radical halogenation. The reactivity of the C-H bonds in the alkyl groups depends on their position. The methyl group at the C2 position is particularly susceptible to deprotonation by strong bases due to the adjacent electron-withdrawing nitrogen atom, forming a nucleophilic species that can react with various electrophiles.

For instance, treatment with a strong base like n-butyllithium can lead to lithiation of the C2-methyl group. This lithiated intermediate can then be quenched with an electrophile, allowing for the functionalization of the methyl group. The propyl group at C4 is less acidic and would require stronger conditions for deprotonation.

| Reagent | Electrophile | Product |

| n-Butyllithium | Iodomethane | 2-(ethan-1-yl)-5-methyl-4-propyloxazole |

| n-Butyllithium | Benzaldehyde | 2-(1-hydroxy-1-phenylpropan-2-yl)-5-methyl-4-propyloxazole |

Structure Reactivity Relationships in Substituted Oxazoles, with Focus on 2,5 Dimethyl 4 Propyl Analogues

Impact of Substituent Electronic Effects on Oxazole (B20620) Ring Reactivity

The electronic properties of substituents attached to the oxazole ring are a primary determinant of its reactivity. numberanalytics.com These substituents can either donate or withdraw electron density from the heterocyclic system, thereby modulating its susceptibility to attack by electrophiles or nucleophiles. numberanalytics.com The presence of substituents on the oxazole ring can significantly impact its reactivity. numberanalytics.com

The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to correlate the electronic influence of substituents with the rates and equilibrium constants of reactions involving aromatic compounds. wikipedia.orgunl.edu In this equation, σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent, and ρ (rho) is the reaction constant, which indicates the sensitivity of a given reaction to these electronic effects. wikipedia.orgoxfordreference.com

A positive σ value indicates an electron-withdrawing group (EWG), while a negative σ value signifies an electron-donating group (EDG). oxfordreference.com The reaction constant, ρ, provides insight into the reaction mechanism. wikipedia.org A positive ρ value suggests that the reaction is accelerated by EWGs and that a negative charge builds up (or a positive charge is lost) in the transition state. wikipedia.org Conversely, a negative ρ value indicates the reaction is favored by EDGs, signifying a buildup of positive charge (or loss of negative charge) in the transition state. viu.ca For many reactions, a linear correlation between the logarithm of the rate constant and the Hammett substituent constant is observed. youtube.com

For 2,5-dimethyl-4-propyl oxazole, the methyl and propyl groups are both alkyl groups, which are known to be weak electron-donating groups. Their Hammett constants (σ_p) are negative, indicating their capacity to increase electron density within the oxazole ring.

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Neutral |

| -CH₃ | -0.07 | -0.17 | Electron-Donating |

| -CH₂CH₃ | -0.07 | -0.15 | Electron-Donating |

| -CH₂CH₂CH₃ | -0.07 | -0.16 | Electron-Donating |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing |

| -Br | 0.39 | 0.23 | Electron-Withdrawing |

| -NO₂ | 0.71 | 0.78 | Electron-Withdrawing |

| -OCH₃ | 0.12 | -0.27 | Electron-Donating |

Data compiled from various sources.

The electronic nature of substituents directly governs the reactivity of the oxazole ring. numberanalytics.com

Electron-Donating Groups (EDGs): The methyl and propyl groups in 2,5-dimethyl-4-propyl oxazole are EDGs. They increase the electron density of the oxazole ring, making it more nucleophilic. numberanalytics.com This enhanced electron density makes the ring more susceptible to attack by electrophiles (electrophilic substitution). numberanalytics.com The nitrogen atom in the oxazole ring already donates electron density, facilitating electrophilic substitution, and this effect is amplified by the presence of EDGs. numberanalytics.com

Electron-Withdrawing Groups (EWGs): Conversely, if substituents like nitro (-NO₂) or chloro (-Cl) groups were present on the oxazole ring, they would decrease its electron density. numberanalytics.comotterbein.edu This would make the ring less reactive towards electrophiles and more reactive towards nucleophiles (nucleophilic substitution). numberanalytics.comyoutube.com Studies on other heterocyclic systems have shown that the presence of EWGs at certain positions can significantly enhance antibacterial activity, highlighting the importance of these electronic effects in a biological context. nih.gov

Steric Effects of Substituents on Reaction Pathways and Selectivity

Steric hindrance, the spatial crowding caused by bulky substituents near a reaction center, can significantly influence reaction rates and selectivity. otterbein.eduyoutube.com In 2,5-dimethyl-4-propyl oxazole, the substituents contribute to steric bulk around the heterocyclic core.

The propyl group at the C4 position is particularly noteworthy. While the methyl groups at C2 and C5 are relatively small, the larger propyl group can hinder the approach of reactants to the adjacent C4 and C5 positions of the ring. otterbein.edu This steric hindrance can affect the regioselectivity of reactions, potentially favoring attack at the less hindered C2 position. Studies on other substituted aromatic heterocycles have demonstrated that steric hindrance from ortho-substituents can decrease the reactivity of the molecule. otterbein.eduotterbein.edu The size and shape of substituents can prevent reactants from approaching the reaction site, thereby slowing down or preventing a reaction. youtube.com

Conformational Analysis and its Influence on Reactivity

Different conformers will present different steric profiles to an approaching reactant. For instance, a more extended conformation of the propyl group might exert less steric hindrance than a more folded or coiled conformation. The preferred conformation is typically the one with the lowest energy, but other conformers can exist in equilibrium. nih.gov The specific conformation of the substituent can impact the accessibility of the reactive sites on the oxazole ring. nih.gov Computational and experimental studies on other substituted cyclic systems, such as piperazines and prolines, have shown that substituent conformation has a profound effect on molecular shape and biological activity. nih.govnih.gov A conformational analysis of 2,5-dimethyl-4-propyl oxazole would be necessary to determine the most stable arrangement of the propyl group and how it affects the accessibility of the oxazole ring for various reactions.

Modulation of Molecular Orbital Energies via Substitution

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Substituents on the oxazole ring can alter the energies of these orbitals.

HOMO Energy: The HOMO energy is related to the molecule's ability to donate electrons (its nucleophilicity). Electron-donating groups, such as the methyl and propyl groups in 2,5-dimethyl-4-propyl oxazole, raise the energy of the HOMO. researchgate.net A higher HOMO energy indicates that the molecule is more willing to donate its electrons, making it more reactive toward electrophiles. irjweb.com

LUMO Energy: The LUMO energy is related to the molecule's ability to accept electrons (its electrophilicity). Electron-withdrawing groups tend to lower the energy of the LUMO, making the molecule a better electron acceptor and more reactive toward nucleophiles. researchgate.net

Table 2: Effect of Methyl Substitution on Calculated Oxazole Properties

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Oxazole | -14.62 | 0.96 | 15.58 |

| 2-Methyl oxazole | -14.24 | 0.94 | 15.18 |

| 4-Methyl oxazole | -14.28 | 1.01 | 15.29 |

| 5-Methyl oxazole | -14.15 | 0.39 | 14.54 |

| 2,5-Dimethyl oxazole | -13.76 | 0.38 | 14.14 |

Data adapted from theoretical calculations on methyl-substituted oxazoles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Reactivity Prediction (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build models that correlate the chemical structure of compounds with their physical, chemical, or biological activity. nih.govresearchgate.net These models can be used to predict the reactivity of new or untested compounds.

For a molecule like 2,5-dimethyl-4-propyl oxazole, a QSAR model for predicting its reactivity in a specific reaction would involve calculating a set of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties. numberanalytics.com

Conceptual descriptors for a QSAR study on substituted oxazoles could include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and calculated atomic charges on the oxazole ring atoms. These describe the electronic environment of the molecule. nih.gov

Steric Descriptors: Parameters such as molar volume, surface area, and specific steric parameters (e.g., Taft steric parameters) that quantify the bulkiness of the substituents. semanticscholar.org

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors: Calculated values like HOMO and LUMO energies and the HOMO-LUMO gap. irjweb.com

By building a statistical model that links these descriptors to experimentally determined reaction rates for a series of related oxazole analogues, it would be possible to predict the reactivity of 2,5-dimethyl-4-propyl oxazole without performing the experiment. nih.gov Such models are invaluable tools in modern chemical research for prioritizing synthetic targets and understanding reaction mechanisms. nih.gov

Advanced Applications in Materials Science and Environmental Technologies Involving Oxazole, 2,5 Dimethyl 4 Propyl Scaffold

Metal Organic Framework (MOF) Ligands for Gas Adsorption and Separation

There is currently no available scientific literature detailing the use of "Oxazole, 2,5-dimethyl-4-propyl" as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with potential applications in gas storage and separation. The design of the organic ligand is crucial for tuning the properties of the resulting MOF. While nitrogen-containing heterocyclic compounds are often explored as ligands, the specific utility of "this compound" in this context has not been investigated.

No research data could be found on the use of MOFs derived from "this compound" for the selective capture of carbon dioxide. The ability of a MOF to selectively adsorb CO2 depends on factors such as pore size, surface chemistry, and the presence of specific functional groups that can interact with CO2 molecules.

Similarly, there is no documented research on the application of MOFs based on "this compound" for gas adsorption in nitrogen-rich atmospheres.

Corrosion Inhibition Mechanisms in Acidic Environments

The field of corrosion inhibition has seen the exploration of various organic molecules, including derivatives of oxazole (B20620). These compounds can adsorb onto a metal surface, forming a protective layer that inhibits corrosion. However, specific studies on the corrosion inhibition properties and mechanisms of "this compound" in acidic environments are absent from the current body of scientific literature.

Without experimental data, any discussion on the surface adsorption behavior and the nature of the protective layer that "this compound" might form on metal surfaces would be entirely theoretical.

The concept of multifunctional corrosion inhibitors involves incorporating other functional groups to enhance performance. While this is an active area of research for oxazole derivatives in general, no studies have been published on the synthesis or performance of multifunctional structures based on the "this compound" scaffold.

Optoelectronic Materials and Fluorescent Probes

Substituted oxazoles can exhibit interesting photophysical properties, making them candidates for use in optoelectronic devices and as fluorescent probes. The specific substituents on the oxazole ring can significantly influence the absorption and emission spectra of the molecule. Nevertheless, the photophysical properties of "this compound" have not been characterized, and its potential in optoelectronic or fluorescence applications remains uninvestigated.

Design Principles for Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The development of efficient organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), relies on materials with tailored electronic and photophysical properties. Heterocyclic compounds are central to the design of these materials, acting as emitters, charge transporters, or donors and acceptors of electrons. ossila.com

The oxazole scaffold is an attractive candidate for these applications. The presence of both an electron-rich oxygen atom and a less electron-rich nitrogen atom within the aromatic ring creates a unique electronic environment. This structure can be leveraged to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical factor in controlling charge injection, transport, and recombination in electronic devices. ossila.com

For OLEDs , the design principle involves creating molecules that exhibit high photoluminescence quantum yields (PLQY) and possess good charge transport characteristics. Research has shown that incorporating oxazole derivatives as side groups on a dual-core structure of anthracene (B1667546) and pyrene (B120774) can produce deep blue light emitters with high PLQY (up to 88%) and improved charge balance, leading to higher efficiency OLED devices. nih.gov Specifically, a 4,5-diphenyl-2-phenyl oxazole moiety was used to enhance charge balance due to its weak electron-accepting nature. nih.gov These oxazole-based chromophores have been explored for use as neat films in OLED structures, aiming to create efficient deep-blue emitters. researchgate.net

In the context of Organic Solar Cells , the goal is to design donor and acceptor materials that create an efficient pathway for charge separation and transport upon light absorption. While direct applications of "this compound" are not widely documented, related oxazoline (B21484) derivatives have been used to functionalize fullerenes (C70). This modification stabilizes the reduced state of the fullerene, which suppresses charge recombination and leads to a higher open-circuit voltage in the solar cell. nih.gov Although a different, but related, heterocycle, oxadiazole derivatives have also been theoretically designed as donor materials for OSCs, showing that modification of the core structure can improve electronic and optical properties for better power conversion efficiency. researchgate.net The principles suggest that the oxazole scaffold, by strategic substitution, could be integrated into small molecules or polymers to optimize the energy levels and morphology of the active layer in solar cells.

Development of Chemosensors and Molecular Probes

The oxazole scaffold is a versatile platform for the design of chemosensors and molecular probes, particularly those based on fluorescence. These sensors are designed to detect specific ions or molecules in a given environment with high sensitivity and selectivity. The underlying principle often involves the modulation of the oxazole's fluorescence properties upon binding to a target analyte.

Flexible design strategies allow for the tuning of oxazole-based small organic molecules to act as fluorescent probes that can selectively target subcellular organelles with minimal cytotoxicity. nih.gov The oxazole scaffold can act as either an electron donor or acceptor, facilitating a donor-π-acceptor (D-π-A) structure which is crucial for engineering fluorescent properties. nih.gov

Key features of oxazole-based chemosensors include:

High Sensitivity and Selectivity: Researchers have synthesized oxazole derivatives that exhibit a "turn-on" fluorescence response specifically for Gallium(III) ions (Ga³⁺), even in the presence of other competing metal ions. nih.gov

Fluorescence Quenching/Enhancement: Another design involves fluorescence quenching. An imidazolyl-phenol derivative, which shares structural similarities with functionalized oxazoles, was designed as a chemosensor where the fluorescence was quenched upon the addition of Iron(III) ions (Fe³⁺). nih.gov

Organelle Targeting: By installing specific functional groups onto the oxazole framework, scientists have created molecules that act as lysosome and mitochondria trackers in mammalian cells, demonstrating their utility in bio-imaging. nih.gov These probes are valuable for studying cellular processes in real-time due to their non-invasive nature and high accuracy. nih.gov

| Sensor Type | Oxazole Derivative Example | Target Analyte | Sensing Mechanism | Reference |

| Metal Ion Sensor | N′-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine | Ga³⁺ | "Turn-on" fluorescence | nih.gov |

| Bio-imaging Probe | Highly substituted oxazoles with organelle-specific groups | Mitochondria, Lysosomes | Selective localization and fluorescence | nih.gov |

| Metal Ion Sensor | 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol* | Fe³⁺ | Fluorescence quenching | nih.gov |

| Note: Imidazole derivative shown as a comparable structural example of an azole-based sensor. |

Exploration as Scaffold for Targeted Molecular Interactions (Non-Therapeutic Context)

Beyond materials science, the rigid structure of the oxazole ring makes it an excellent scaffold for fundamental studies in molecular recognition. A scaffold in this context is a core molecular framework used to position various chemical groups in a specific three-dimensional arrangement. This allows for the precise study of how molecules interact with each other, which is fundamental to chemistry and biology.

The oxazole ring is particularly useful because it is synthetically versatile, allowing chemists to attach different functional groups at the 2, 4, and 5 positions. researchgate.net This enables the creation of libraries of compounds where the only difference is the nature or position of a substituent, allowing for systematic studies of structure-activity relationships.

In a non-therapeutic context, these interactions are not aimed at treating a disease but at understanding the fundamental principles of molecular binding. For example, oxazole derivatives have been synthesized to study their binding affinity with transport proteins like bovine serum albumin (BSA). nih.gov Such studies help elucidate the forces that govern how small molecules bind to and are transported by large macromolecules, providing crucial data for fields ranging from analytical chemistry to toxicology. The goal is to gain a deeper understanding of molecular recognition events themselves. nih.gov

Understanding Non-Covalent Interactions with Macromolecular Targets

The specific and targeted interaction between a small molecule, such as one built on an oxazole scaffold, and a macromolecule like a protein is governed by a combination of non-covalent forces. mdpi.com The oxazole ring itself can participate in several of these key interactions.

Studies involving the binding of azole derivatives to proteins have revealed the critical role of these non-covalent forces:

Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, forming a directional bond with hydrogen bond donors (like the amide groups in a protein's backbone or amino acid side chains). The oxygen atom can also participate as a hydrogen bond acceptor. These interactions are vital for the orientation and binding affinity of the molecule within a protein's binding site. nih.gov

π-π Stacking: The aromatic oxazole ring can engage in π-π stacking interactions with aromatic amino acid residues in a protein, such as phenylalanine, tyrosine, and tryptophan. This type of interaction, driven by electrostatic and dispersion forces, is crucial for stabilizing the binding of ligands in protein pockets.

Hydrophobic Interactions: The alkyl groups attached to the oxazole ring, such as the methyl and propyl groups in "this compound," contribute to hydrophobic interactions. These groups tend to be excluded from water and prefer to associate with nonpolar pockets within a macromolecule, which can be a major driving force for binding. nih.gov

Computational docking studies, combined with experimental spectroscopy, have confirmed that these interactions dictate the location, orientation, and affinity of oxazole-based ligands when they bind to proteins. nih.gov

| Non-Covalent Interaction | Participating Part of Oxazole Scaffold | Role in Molecular Recognition |

| Hydrogen Bonding | Ring Nitrogen, Ring Oxygen | Directionality and specificity of binding |

| π-π Stacking | Aromatic Oxazole Ring | Stabilization within binding pockets |

| Hydrophobic Interactions | Alkyl Substituents (e.g., methyl, propyl) | Driving force for binding to nonpolar sites |

Future Research Directions and Unexplored Avenues for Oxazole, 2,5 Dimethyl 4 Propyl

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted oxazoles is a well-established field, yet the development of novel, efficient, and sustainable methods tailored to specific analogues like 2,5-dimethyl-4-propyl-oxazole presents a significant research opportunity.

Catalyst Development for Sustainable Synthesis

Future research could focus on developing novel catalytic systems for the synthesis of 2,5-dimethyl-4-propyl-oxazole that align with the principles of green chemistry. While various catalysts are used for synthesizing oxazole (B20620) derivatives, specific catalysts for this compound are not documented. mdpi.com Research in this area could explore:

Earth-Abundant Metal Catalysts: Investigating the efficacy of catalysts based on iron, copper, or zinc to replace precious metal catalysts like palladium or rhodium, which are often used in traditional cross-coupling reactions for ring formation.

Biocatalysis: The use of enzymes for the synthesis could offer high selectivity and mild reaction conditions, significantly reducing the environmental impact.

A hypothetical research direction could involve a one-pot synthesis starting from readily available precursors, utilizing a novel, recyclable catalyst as illustrated in the hypothetical reaction scheme below.

| Reactant A | Reactant B | Catalyst | Product |

| Propyl-acetoacetate | Acetamide | Novel Heterogeneous Catalyst | Oxazole, 2,5-dimethyl-4-propyl |

Flow Chemistry and Continuous Manufacturing

The application of flow chemistry to the synthesis of 2,5-dimethyl-4-propyl-oxazole is a promising and unexplored avenue. Continuous flow processes offer several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, on-demand production. mdpi.comscitube.ioyoutube.com

A future research initiative could aim to develop a multi-step continuous flow synthesis. This could involve the in-line generation of a key intermediate, followed by a catalyzed cyclization reaction in a subsequent flow reactor. The integration of in-line purification techniques, such as solid-phase extraction or continuous crystallization, would further enhance the efficiency of the process.

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

While basic spectroscopic data for oxazoles exist, the application of advanced spectroscopic techniques to study the dynamic behavior of 2,5-dimethyl-4-propyl-oxazole is a field ripe for exploration. Such studies could provide crucial insights into its electronic structure, intermolecular interactions, and behavior in complex environments. Future research could employ techniques such as:

Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy could be used to investigate the excited-state dynamics of the molecule, which is crucial for understanding its potential in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer.

Two-Dimensional Spectroscopy (2D-NMR, 2D-IR): These methods could be used to probe the couplings between different vibrational or nuclear spin states, providing detailed information about the molecule's conformation and its interactions with solvents or other molecules.

In-situ Spectroscopy: Coupling spectroscopic techniques with other experimental setups, such as electrochemical cells or flow reactors, would allow for the real-time monitoring of the molecule's transformations and interactions under dynamic conditions.

Refined Computational Models for Complex Systems

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For 2,5-dimethyl-4-propyl-oxazole, refined computational models could guide experimental work and accelerate the discovery of new applications.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To study the behavior of 2,5-dimethyl-4-propyl-oxazole in a complex environment, such as in a solvent or interacting with a biological target, hybrid QM/MM methods are particularly suitable. mdpi.com In this approach, the oxazole molecule itself would be treated with a high level of quantum mechanics to accurately describe its electronic structure, while the surrounding environment is modeled using computationally less expensive molecular mechanics.

Future computational studies could involve:

Solvation Studies: QM/MM simulations to understand the specific interactions between the oxazole and various solvents, predicting solubility and the effect of the solvent on the molecule's properties.

Enzyme Inhibition Modeling: If a biological target is identified, QM/MM docking and molecular dynamics simulations could elucidate the binding mode and affinity of the molecule, guiding the design of more potent analogues.

Predictive Modeling for Self-Assembly and Supramolecular Chemistry

The potential for 2,5-dimethyl-4-propyl-oxazole to participate in self-assembly and form ordered supramolecular structures is an entirely unexplored research area. The interplay of its alkyl and aromatic components could lead to interesting aggregation behaviors. Predictive modeling could play a crucial role in this field by:

Simulating Aggregation: Using molecular dynamics simulations to predict how individual molecules of 2,5-dimethyl-4-propyl-oxazole might interact and aggregate in different solvents or on surfaces.

Designing Functional Materials: Guiding the design of new materials by predicting how modifications to the molecular structure would influence its self-assembly properties. This could lead to the development of novel liquid crystals, gels, or surface coatings.

Design of Oxazole-Based Materials with Tunable Properties

The inherent structural features of the oxazole ring, combined with the specific substituents of 2,5-dimethyl-4-propyl oxazole, offer a platform for the design of materials with precisely controlled characteristics. mdpi.com

Responsive Materials and Smart Coatings

The development of "smart" materials that respond to external stimuli is a significant area of materials science. researchgate.netresearchgate.net Future research could focus on incorporating this compound, into polymeric structures to create responsive materials. The oxazole ring's electron-rich nature and the potential for modification of its substituents could be exploited to create materials that change their properties in response to stimuli such as pH, temperature, or light.

For instance, the nitrogen atom in the oxazole ring can be protonated, which could alter the electronic properties of a polymer backbone and lead to a change in color or fluorescence. tandfonline.com This could be harnessed in the development of sensory materials. Furthermore, the development of self-healing coatings is a critical area of research for preventing corrosion and extending the lifespan of materials. researchgate.netresearchgate.net Oxazole derivatives could be incorporated into coating formulations as building blocks for the polymer matrix or as encapsulated healing agents. The reactivity of the oxazole ring or its substituents could be triggered by damage to the coating, initiating a polymerization or cross-linking reaction to "heal" the defect.

Table 1: Potential Stimuli-Responsive Properties of Polymers Incorporating this compound

| Stimulus | Potential Response | Underlying Mechanism | Potential Application |

| pH Change | Alteration in Fluorescence | Protonation/deprotonation of the oxazole nitrogen atom affecting the electronic structure. | pH sensors |

| Temperature | Change in Solubility | Alteration of polymer-solvent interactions due to the thermosensitive nature of the polymer backbone. | Thermosensitive drug delivery |

| UV Light | Color Change (Photochromism) | Light-induced reversible isomerization or ring-opening/closing reactions of the oxazole moiety. | Smart windows, optical data storage |

Bio-inspired and Biomimetic Materials

Nature often serves as an inspiration for the design of advanced materials with remarkable properties. wikipedia.orgyoutube.com The oxazole motif is found in a number of natural products with diverse biological activities. nih.govnih.gov This provides a rationale for the development of bio-inspired and biomimetic materials based on this compound.

Biomimetic synthesis, which imitates nature's strategies for creating complex molecules, could be a powerful approach for developing novel materials. wikipedia.orgnih.gov For example, the self-assembly properties of molecules containing the oxazole unit could be explored to create organized nanostructures with applications in catalysis or electronics. By mimicking the way natural systems use weak interactions to build complex architectures, it may be possible to create novel materials with emergent properties. Furthermore, hydrogels with tunable viscoelastic properties are of great interest for tissue engineering and biomedical applications. nih.gov The incorporation of this compound, into hydrogel networks could allow for the fine-tuning of their mechanical properties to mimic those of natural tissues.

Fundamental Investigations into Novel Reactivity Patterns

A thorough understanding of the fundamental reactivity of this compound, is crucial for its application in the synthesis of more complex molecules and materials. The substitution pattern of this particular oxazole—with electron-donating alkyl groups at positions 2, 4, and 5—is expected to influence its reactivity in predictable yet potentially novel ways.

The oxazole ring can undergo various reactions, including electrophilic and nucleophilic substitutions, as well as cycloadditions. tandfonline.com The electron-donating methyl and propyl groups are expected to activate the ring towards electrophilic attack, likely at the C-4 or C-5 positions. tandfonline.com Conversely, nucleophilic attack is generally more difficult on the electron-rich oxazole ring but can be achieved with potent nucleophiles or by introducing electron-withdrawing groups. tandfonline.com

Future research should systematically investigate the reactivity of this compound, with a range of electrophiles and nucleophiles to map out its reactivity profile. Of particular interest would be exploring transition-metal-catalyzed cross-coupling reactions to introduce new functional groups at specific positions on the oxazole ring. Furthermore, the oxazole ring can act as a diene in Diels-Alder reactions, a transformation that can be used to construct new heterocyclic systems. rsc.org The influence of the 2,5-dimethyl-4-propyl substitution pattern on the rate and regioselectivity of these cycloaddition reactions warrants detailed investigation.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Predicted Outcome | Rationale |

| Electrophilic Aromatic Substitution | Favored at C-4/C-5 | Electron-donating alkyl groups activate the ring. |

| Nucleophilic Aromatic Substitution | Disfavored | Electron-rich nature of the ring. |

| Diels-Alder Reaction | Acts as a diene | Formation of new heterocyclic structures. |

| Ring-Opening Reactions | Possible under harsh conditions | Cleavage of the oxazole ring to form acyclic intermediates. capes.gov.bracs.org |

Interdisciplinary Research Integrating Oxazole Chemistry with Emerging Technologies

The full potential of this compound, can be realized through interdisciplinary collaborations that bridge the gap between fundamental chemistry and applied technologies. The unique properties of this molecule could be leveraged in a variety of emerging fields.

In the area of materials science, the incorporation of this oxazole into conjugated polymers could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-donating nature of the substituents could be used to tune the electronic properties of these materials. researchgate.net

In the realm of nanotechnology, the oxazole unit could be used as a building block for the synthesis of functionalized nanoparticles or as a ligand for the stabilization of metal catalysts. mdpi.com The self-assembly of oxazole-containing molecules could also be exploited to create ordered nanostructures with tailored properties.

Furthermore, computational chemistry and molecular modeling can play a crucial role in predicting the properties and reactivity of this compound, and materials derived from it. nih.gov In silico studies can guide synthetic efforts and accelerate the discovery of new applications. By combining experimental synthesis and characterization with theoretical calculations, a deeper understanding of this promising molecule can be achieved, paving the way for its use in a new generation of advanced materials and technologies.

Q & A

Q. What are the conventional and green synthetic methods for 2,5-dimethyl-4-propyl oxazole, and how do they differ in experimental design?

Conventional methods include Robinson-Gabriel synthesis (cyclodehydration of α-acylamino ketones) and cyclization of α-halo ketones with primary amides . Green approaches utilize microwave irradiation, ionic liquids, or catalytic copper(II) systems to reduce toxic byproducts and energy consumption . For example, copper(II)-catalyzed oxidative cyclization of enamides achieves high regioselectivity for 2,5-disubstituted oxazoles under mild conditions . Key design considerations include solvent choice, catalyst loading, and reaction time optimization to balance yield and sustainability.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2,5-dimethyl-4-propyl oxazole?

Melting point analysis (e.g., 141–143°C for related triazole derivatives) and / NMR are primary tools for structural confirmation . Advanced techniques like mass spectrometry (MS) and X-ray crystallography resolve stereochemical ambiguities, while HPLC ensures purity (>95%) for biological testing . For isomers (e.g., arising from substituent positioning), 2D NMR (COSY, NOESY) and computational DFT studies clarify thermodynamic stability .

Q. What pharmacological activities are associated with 2,5-dimethyl-4-propyl oxazole derivatives?

Oxazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, substituted oxazoles inhibit STAT3 signaling in cancer cells and disrupt microtubule assembly . Bioactivity hinges on substituent effects: the 4-propyl group enhances lipophilicity, improving membrane penetration, while methyl groups at C2/C5 stabilize π-π interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield and purity during oxazole synthesis?

Contradictions often arise from competing pathways (e.g., over-oxidation or dimerization). Systematic optimization involves:

- Catalyst screening : Copper(II) catalysts improve regioselectivity in cyclization reactions but require strict anhydrous conditions to avoid hydrolysis .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may degrade heat-sensitive intermediates; switching to deep-eutectic solvents improves thermal stability .

- Post-synthetic purification : Gradient recrystallization (water-ethanol) or column chromatography with silica gel resolves byproducts .

Q. What mechanistic insights explain the thermodynamic stability of 2,5-dimethyl-4-propyl oxazole isomers?

Isomer stability is governed by steric and electronic factors. For example, in platinum(II) complexes with oxazole ligands, calculations show cis-isomers are 8–12 kJ/mol more stable than trans due to reduced ligand-ligand repulsion . Substituent orientation (e.g., propyl vs. methyl) alters ring strain and van der Waals interactions, which can be quantified via DFT-based energy diagrams .

Q. How do structural modifications of 2,5-dimethyl-4-propyl oxazole impact its biological target engagement?

Structure-activity relationship (SAR) studies reveal:

- C4-propyl elongation : Increases hydrophobic binding to enzyme pockets (e.g., kinase ATP sites) but reduces solubility.

- C2/C5-methyl groups : Enhance metabolic stability by blocking cytochrome P450 oxidation .

- Heteroatom substitution : Replacing oxygen with sulfur (to thiazole) alters hydrogen-bonding capacity, affecting MIC values against Gram-positive bacteria .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial efficacy of 2,5-dimethyl-4-propyl oxazole derivatives?

Discrepancies arise from variations in:

- Assay conditions : MIC values differ between broth microdilution (static conditions) and biofilm models (dynamic conditions) .

- Bacterial strains : Gram-negative bacteria with efflux pumps show lower susceptibility compared to Gram-positive .

- Compound purity : Impurities >5% (e.g., unreacted aldehydes) artificially inflate toxicity in cell-based assays .

Q. How can researchers reconcile divergent yields in green vs. conventional oxazole synthesis?

Conventional methods (e.g., Robinson-Gabriel) often report higher yields (70–85%) but use hazardous reagents like POCl. Green methods (microwave-assisted) achieve 50–65% yields but eliminate toxic waste . The trade-off hinges on scalability: batch processes favor conventional routes, while flow chemistry improves green method efficiency .

Methodological Recommendations

- Synthetic Design : Prioritize copper(II)-catalyzed cyclization for regioselectivity or ultrasound-assisted methods for rapid kinetics .

- Characterization : Combine XRD and - NOESY to confirm stereochemistry in chiral oxazoles .

- Biological Testing : Use isogenic bacterial strains to isolate compound-specific effects from resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.